4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide
Description
Properties
IUPAC Name |
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O3/c1-26-17-6-2-14(3-7-17)8-11-21-20(25)24-12-9-16(10-13-24)19-23-22-18(27-19)15-4-5-15/h2-3,6-7,15-16H,4-5,8-13H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOZQSCBQGQEEBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)C3=NN=C(O3)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Introduction of the cyclopropyl group: This step involves the alkylation of the oxadiazole ring with cyclopropyl halides.
Attachment of the piperidine moiety: This can be done through nucleophilic substitution reactions where the oxadiazole derivative reacts with piperidine derivatives.
Final coupling: The final step involves coupling the intermediate with 2-(4-methoxyphenyl)ethylamine to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is being investigated for its potential as an antitubercular agent.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions, particularly in the context of infectious diseases.
Materials Science: Due to its unique structural properties, the compound is also explored for use in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism of action of 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its antitubercular activity, the compound targets the enzyme decaprenylphosphoryl-β-D-ribose 2′-oxidase (DprE1), which is essential for the biosynthesis of the mycobacterial cell wall . By inhibiting this enzyme, the compound disrupts cell wall synthesis, leading to the death of the bacterial cells.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations:
Oxadiazole Substituents: The cyclopropyl group in the target compound offers steric bulk without excessive hydrophobicity, contrasting with sulfonyl-piperidine analogs (e.g., 8i, 8j) that increase molecular weight and polarity .
Sulfonamide-linked benzamides (e.g., LMM5 ) diverge significantly, prioritizing sulfamoyl pharmacophores for enzyme inhibition.
Molecular Weight and Solubility :
Biological Activity
The compound 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-N-[2-(4-methoxyphenyl)ethyl]piperidine-1-carboxamide is a derivative of the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in the realm of anticancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 344.42 g/mol. The structure consists of a piperidine ring linked to a cyclopropyl-substituted oxadiazole moiety and a methoxyphenyl group. The unique structural features contribute to its biological activity.
Research indicates that compounds containing the 1,3,4-oxadiazole unit often exhibit mechanisms that involve:
- Inhibition of Enzymatic Activity : The oxadiazole derivatives can inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) .
- Induction of Apoptosis : Studies show that these compounds can trigger apoptotic pathways in cancer cells by upregulating pro-apoptotic proteins like p53 and activating caspases .
Anticancer Activity
The anticancer potential of This compound has been evaluated against several cancer cell lines. Key findings include:
- Cytotoxicity : The compound demonstrated significant cytotoxic effects with IC50 values in the micromolar range against various human cancer cell lines such as MCF-7 (breast cancer), HeLa (cervical cancer), and PANC-1 (pancreatic cancer) .
| Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.65 | Apoptosis induction |
| HeLa | 2.41 | Cell cycle arrest at G0-G1 |
| PANC-1 | 0.75 | Enzyme inhibition |
Selectivity and Safety Profile
Notably, the compound exhibited selectivity towards cancer cells over normal cells, suggesting a favorable safety profile for potential therapeutic applications. In particular, it did not significantly affect the viability of non-cancerous cells at concentrations up to 10 µM .
Case Studies and Research Findings
A number of studies have highlighted the promising nature of oxadiazole derivatives:
- Study on Apoptotic Mechanisms : A study demonstrated that compounds similar to This compound increased p53 expression levels significantly in MCF-7 cells, leading to enhanced apoptosis through caspase activation .
- Molecular Docking Studies : Molecular docking analyses revealed strong interactions between the oxadiazole moiety and various target proteins involved in tumor growth and survival pathways. This suggests that structural modifications could enhance binding affinity and biological activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
